2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes and obesity. A-769662 has been widely studied for its potential therapeutic applications in these areas.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Activated AMPK then phosphorylates downstream targets involved in cellular energy metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, it has been shown to have anti-inflammatory effects in adipose tissue, as well as neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to increase lifespan in nematodes, suggesting potential anti-aging effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its specificity for AMPK activation. Unlike other compounds that activate AMPK, such as AICAR, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide does not require cellular uptake and metabolism to activate the enzyme. This makes it a useful tool for studying the role of AMPK in cellular energy metabolism. One limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its relatively low potency, which may limit its usefulness in some experimental settings.
Future Directions
There are a number of potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide. One area of interest is its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. Additional studies are needed to further elucidate the mechanisms underlying its beneficial effects on these conditions. Another area of interest is its potential anti-aging effects. Further studies are needed to determine whether 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has similar effects in other model organisms and whether it has potential therapeutic applications in age-related diseases. Finally, additional studies are needed to further elucidate the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide and its potential applications in other areas of research.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to have anti-inflammatory effects in adipose tissue, which may contribute to its beneficial effects on metabolic disorders.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12-10-17(11-13(2)18(12)20)23-15(4)19(22)21-14(3)16-8-6-5-7-9-16/h5-11,14-15H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAECCTPHJIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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